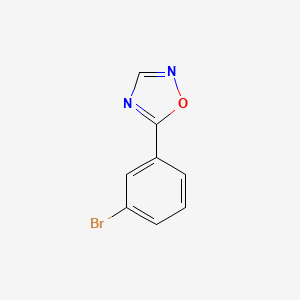

5-(3-Bromophenyl)-1,2,4-oxadiazol

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “5-(3-Bromophenyl)-1,2,4-oxadiazole” can be inferred from its name. It contains an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . Attached to this ring at the 5-position is a 3-bromophenyl group, which is a phenyl ring with a bromine atom at the 3-position .Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 5-(3-Bromophenyl)-1,2,4-oxadiazol, gegliedert in verschiedene Abschnitte:

Antitumoraktivität

Diese Verbindung wurde bei der Synthese neuer Analoga für Antitumoraktivitätsstudien eingesetzt. Diese Studien umfassen molekulares Docking, ADME (Absorption, Verteilung, Metabolismus und Ausscheidung) und Toxizitätsvorhersage .

Organische Synthese

This compound wird in der organischen Synthese aufgrund seiner Reaktivität als synthetisches Zwischenprodukt bei der Konstruktion komplexerer Moleküle verwendet .

Medizinische Chemie

In der medizinischen Chemie dient diese Verbindung als Baustein für die Entwicklung von Medikamenten mit potenziellen therapeutischen Anwendungen .

Biochemieforschung

Es findet Anwendung in der Biochemieforschung, wo seine Eigenschaften zur Untersuchung biologischer Prozesse und Systeme eingesetzt werden können .

Radiosynthese

Die Verbindung ist an der Radiosynthese beteiligt, insbesondere bei der mehrstufigen Markierungsstrategie für [18F]anle138b, die in der Positronen-Emissions-Tomographie (PET) verwendet wird .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as (3s)-n- (3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide and (2-amino-1,3-oxazol-5-yl)- (3-bromophenyl)methanone have been found to target enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis and biotin carboxylase in escherichia coli respectively .

Mode of Action

Similar compounds have been found to inhibit their targets by binding covalently to a serine residue in the enzyme active site . The inhibitory potency depends largely on affinity for the enzyme and the reactivity of the ester .

Biochemical Pathways

Similar compounds have been found to affect the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have been found to exhibit significant anticancer activity against a few cancer cell lines .

Action Environment

Similar compounds have been found to be stable and readily prepared under environmentally benign conditions .

Biochemische Analyse

Biochemical Properties

5-(3-Bromophenyl)-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The interaction between 5-(3-Bromophenyl)-1,2,4-oxadiazole and acetylcholinesterase involves binding to the active site of the enzyme, thereby inhibiting its activity and leading to an accumulation of acetylcholine. This inhibition can have various downstream effects on neurotransmission and muscle function.

Cellular Effects

The effects of 5-(3-Bromophenyl)-1,2,4-oxadiazole on cellular processes are profound. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the inhibition of acetylcholinesterase by 5-(3-Bromophenyl)-1,2,4-oxadiazole can lead to enhanced cholinergic signaling, which may affect processes such as learning and memory . Additionally, this compound has been shown to modulate the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and survival.

Molecular Mechanism

At the molecular level, 5-(3-Bromophenyl)-1,2,4-oxadiazole exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of acetylcholine . This binding interaction is facilitated by the bromophenyl group, which enhances the affinity of the compound for the enzyme. Furthermore, 5-(3-Bromophenyl)-1,2,4-oxadiazole may also interact with other biomolecules, such as receptors and ion channels, thereby modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(3-Bromophenyl)-1,2,4-oxadiazole have been studied over various time periods to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 5-(3-Bromophenyl)-1,2,4-oxadiazole can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cell behavior and viability.

Dosage Effects in Animal Models

The effects of 5-(3-Bromophenyl)-1,2,4-oxadiazole in animal models vary with dosage. At low doses, the compound has been shown to enhance cholinergic signaling without causing significant toxicity . At higher doses, 5-(3-Bromophenyl)-1,2,4-oxadiazole can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biochemical response.

Metabolic Pathways

5-(3-Bromophenyl)-1,2,4-oxadiazole is involved in several metabolic pathways, particularly those related to its biotransformation and elimination. The compound is metabolized primarily through phase I and phase II reactions, involving enzymes such as cytochrome P450 oxidases . These metabolic pathways lead to the formation of various metabolites, which can be further conjugated and excreted from the body. The interaction of 5-(3-Bromophenyl)-1,2,4-oxadiazole with these enzymes can also affect metabolic flux and the levels of other metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 5-(3-Bromophenyl)-1,2,4-oxadiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The distribution of 5-(3-Bromophenyl)-1,2,4-oxadiazole is influenced by factors such as tissue permeability and the presence of binding sites, which determine its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 5-(3-Bromophenyl)-1,2,4-oxadiazole is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with cytosolic enzymes and other biomolecules . Additionally, 5-(3-Bromophenyl)-1,2,4-oxadiazole may also be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Eigenschaften

IUPAC Name |

5-(3-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBYWEHHRSDQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

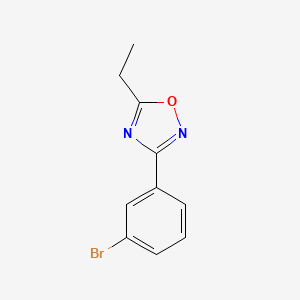

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

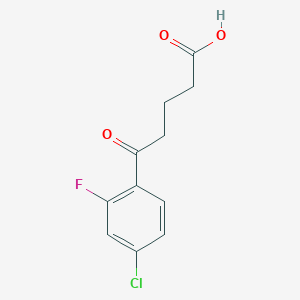

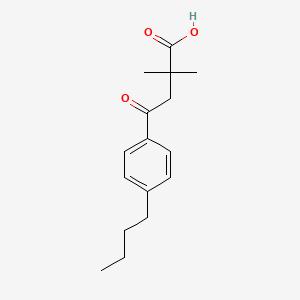

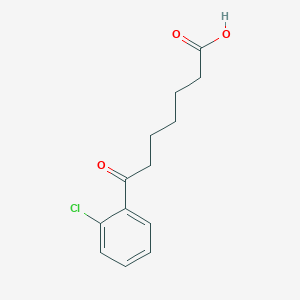

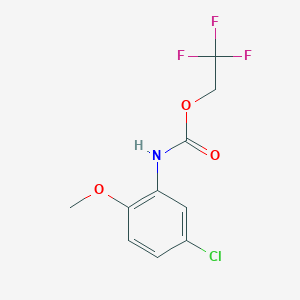

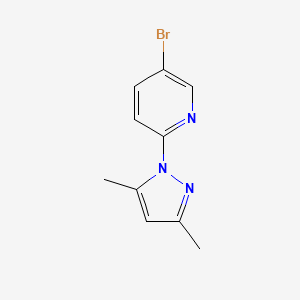

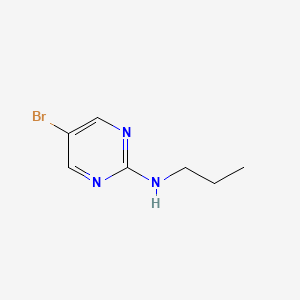

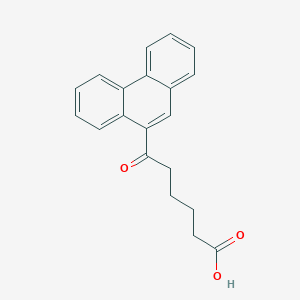

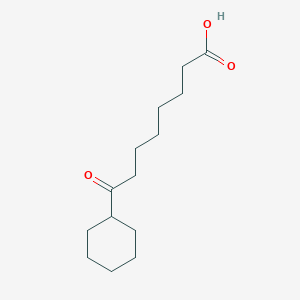

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)

![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)

![8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373303.png)